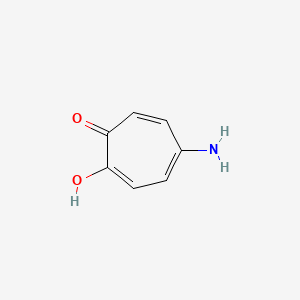

5-Aminotropolone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUTRFFONLOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90990446 | |

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-46-7 | |

| Record name | 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VII tropolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 5 Aminotropolone

Classical and Modern Synthetic Routes to the 5-Aminotropolone Core

The synthesis of the this compound scaffold can be achieved through several distinct pathways, primarily involving the functionalization of a pre-existing tropolone (B20159) ring.

Reduction of 5-Nitrosotropolone (B8679788) Precursors

A primary and well-established method for synthesizing this compound is through the reduction of its 5-nitroso precursor. This process begins with the nitrosation of tropolone. Tropolone is treated with sodium nitrite (B80452) in an acidic medium, such as aqueous acetic acid, to yield 5-nitrosotropolone, which presents as a yellow solid. Structurally, 5-nitrosotropolone is understood to exist in a tautomeric relationship with p-tropoquinone monooxime.

The subsequent reduction of the nitroso group to an amine is the key step to affording this compound. A common method involves using a metal-based reducing agent. For instance, treating 5-nitrosotropolone with tin(II) chloride (SnCl₂) in absolute ethanol (B145695) followed by refluxing the solution yields this compound. After the reaction, the product is typically isolated by partitioning between an organic solvent, like ethyl acetate, and water. While effective, reported yields for this specific procedure can be modest.

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 5-Nitrosotropolone | Tin(II) chloride (SnCl₂) | Absolute Ethanol | Reflux | This compound | 10% |

This interactive table summarizes the reduction of 5-nitrosotropolone.

Direct Amination Strategies

Directly introducing an amino group onto the tropolone ring is more complex than the reduction of a nitroso precursor. Tropone (B1200060), the parent ketone of tropolone, can undergo direct amination reactions. For example, aza-Michael adducts can be synthesized by reacting tricarbonyl(tropone)iron with primary aliphatic amines or cyclic secondary amines. For less nucleophilic amines like aniline (B41778) derivatives, the reaction proceeds efficiently by activating the tropone complex with an acid. The resulting aminocycloheptadienone derivatives can be decomplexed to yield the free amine, although this may require protection of the amino group. While these methods apply to tropone, they highlight potential strategies for the direct functionalization of the seven-membered ring system that could be adapted for tropolone derivatives.

General Tropolone Synthesis Procedures Relevant to this compound

The synthesis of this compound is fundamentally dependent on the availability of the tropolone core. Several general methods exist for constructing this seven-membered ring system.

One classical approach involves the ring expansion of six-membered aromatic precursors. Another prominent method starts with a seven-membered ring precursor, such as 1,2-cycloheptanedione, which is brominated and subsequently dehydrohalogenated to introduce the tropolone structure.

Acyloin condensation of pimelic acid esters is another route. This reaction forms an acyloin, which is then oxidized, often with bromine, to yield the tropolone ring. Furthermore, cycloaddition reactions, such as the [2+2] cycloaddition of cyclopentadiene (B3395910) with a ketene, can generate a bicyclic intermediate that is then hydrolyzed and rearranged to form the tropolone structure. These foundational syntheses provide the necessary tropolone scaffold, which can then be functionalized at the 5-position via nitrosation and subsequent reduction to produce this compound.

Synthesis of this compound Derivatives and Analogs

This compound serves as a versatile building block for creating more complex molecules, including fused heterocyclic systems and other derivatives, through reactions targeting its amino group.

Pyrrole (B145914) Ring Formation Utilizing this compound as a Building Block

The amino group of this compound is a key functional handle for constructing fused heterocyclic rings, such as pyrroles. In synthetic chemistry, pyrrole rings are commonly formed by the reaction of a primary amine with a 1,4-dicarbonyl compound in what is known as the Paal-Knorr synthesis. By analogy, this compound can serve as the amine component in such cyclization reactions.

This reactivity allows for the creation of fused tropolone-pyrrole systems. For instance, this compound can be used to synthesize pyridotropolones, which are structural analogs, through reactions like the Skraup quinoline (B57606) synthesis. This demonstrates the utility of the amino group in acting as a nucleophile to initiate ring-forming cascades, leading to complex, polycyclic tropolone derivatives.

Modified Ullman-Type Coupling Approaches for Derivatization

The derivatization of this compound can also be achieved using cross-coupling reactions. The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, and its modern variations are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

To utilize this chemistry, this compound can be converted into a more suitable coupling partner. For example, the amino group can be transformed into a halide (e.g., iodo or bromo) via a Sandmeyer reaction. This resulting 5-halotropolone can then participate in palladium- or copper-catalyzed cross-coupling reactions. A documented example is the coupling of 5-iodotropolone with terminal alkynes to produce 5-alkynyltropolone derivatives.

Alternatively, the amino group of this compound can act directly as a nucleophile in a modified Ullmann-type reaction known as the Goldberg reaction or Ullmann condensation. This copper-catalyzed C-N coupling reaction pairs an amine with an aryl halide to form a diarylamine. This approach allows for the direct attachment of various aryl groups to the 5-position of the tropolone ring, providing a pathway to a wide range of N-substituted this compound derivatives.

Aminotroponiminate Ligand Synthesis from Amine Derivatives

Aminotroponiminate (ATI) ligands represent a versatile class of N,N-donor ligands known for their ability to stabilize a wide array of metal complexes. researchgate.net A fundamental and widely applied method for synthesizing these ligands involves the condensation reaction between a suitable tropone derivative and a primary amine or its derivatives. This approach allows for the introduction of a variety of substituents onto the nitrogen atoms of the ligand framework, thereby tuning the steric and electronic properties of the resulting metal complexes.

Research has demonstrated that the synthesis of ATI ligands can be achieved through several specific methodologies, including the formation of macrocyclic structures and the introduction of chiral or functional moieties.

Synthesis of Tropocoronands from Diamines

One significant application of this methodology is the synthesis of tropocoronands, which are macrocyclic ligands containing two aminotroponiminate rings linked by polymethylene chains. wikipedia.org The synthesis begins with tropolone, which is converted into a more reactive species such as 2-tosyloxytropone or 2-chlorotropone. wikipedia.org This activated tropone derivative is then reacted with an appropriate diamine, leading to the formation of a diaminodiketone intermediate. wikipedia.org

Subsequent treatment with an alkylating agent like dimethyl sulfate (B86663) or triethyloxonium (B8711484) tetrafluoroborate (B81430) converts the diketone into a dialkoxydiimine. wikipedia.org The final and crucial step is an amine displacement and ring-closure reaction, which proceeds at room temperature to yield the tropocoronand macrocycle. wikipedia.org The efficiency of this cyclization step is notably dependent on the length of the polymethylene linker chains provided by the diamine. wikipedia.org

Table 1: Synthesis of Symmetrical Tropocoronands (m=n) via Diamine Cyclization

| Linker Chain Length (m=n) | Reported Yield (%) | Reference |

|---|---|---|

| 2 | 2 | wikipedia.org |

| 3 | 55-65 | wikipedia.org |

| 4 | 20-40 | wikipedia.org |

| 5 | ||

| 6 |

Synthesis of Chiral and Functionalized ATI Ligands

The versatility of using amine derivatives is further highlighted in the synthesis of specialized ATI ligands. Chiral aminotroponiminate ligands can be prepared by employing chiral amines. For instance, new diastereomeric ligands have been successfully synthesized using (R)-1-amino-1-phenylethane as the amine derivative. acs.org Reacting these chiral ligands with dimethylzinc (B1204448) (ZnMe₂) subsequently yields enantiomerically pure dinuclear zinc complexes in good yields. acs.org

Another novel synthetic application involves the use of this compound itself as the amine precursor. In an attempt to synthesize N-t-butyl-N'-(5-tropolonyl)urea, the reaction of this compound with t-butyl isocyanate in refluxing tetrahydrofuran (B95107) (THF) for an extended period unexpectedly produced N,N'-di(5-tropolonyl)urea as the major product. scispace.com This outcome demonstrates a unique pathway where the intermediate urea (B33335) is reactive, and the bulky, volatile t-butylamine serves as an effective leaving group, facilitating the formation of the symmetrical urea-linked ditropolonyl compound. scispace.com

Table 2: Synthesis of Specific Aminotroponiminate Derivatives

| Amine/Amine Derivative | Tropolone Precursor/Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (R)-1-amino-1-phenylethane | (S,S)-H₂{(iPrATI)₂diph} precursor | [(S,S)-{((R)-PhCHCH₃ATI)₂diph}(ZnMe)₂] | 60 | acs.org |

| t-Butyl isocyanate | This compound | N,N'-di(5-tropolonyl)urea | Major Product | scispace.com |

Chemical Reactivity and Mechanistic Investigations of 5 Aminotropolone

Photochemical Transformations of 5-Aminotropolone

The irradiation of this compound in a dilute mineral acid solution using a high-pressure mercury lamp results in a notable molecular rearrangement. rsc.org This photochemical transformation yields 2-amino-5-oxocyclopent-1-enylacetic acid as the main product in good yield. rsc.org The proposed mechanism for this reaction involves a significant structural reorganization of the seven-membered tropolone (B20159) ring into a five-membered cyclopentenone derivative. rsc.org

Computational studies, specifically using the complete active space self-consistent field (CASSCF) method, have been employed to analyze the photochemical behavior of this compound. These studies focus on the hydrogen atom transfer processes and have examined various isotopomers resulting from the deuteration of the amino and hydroxy groups. researcher.life For symmetric structures, the two lowest vibrational levels in both the ground state (S0) and the first excited state (S1) are observed as a quasidegenerated tunneling doublet. researcher.life The tunneling splitting in the ground state is significantly lower, which is evident in the fluorescence excitation spectra. researcher.life

Reactions with Diketene (B1670635) and Related Acylating Agents

The reaction of this compound with acylating agents, particularly diketene, has been a subject of detailed investigation, leading to the formation of various products and offering insights into the compound's reactivity.

The reaction between this compound and diketene primarily yields 5-acetoacetamidotropolone. oup.comoup.com This reaction is a key step in the synthesis of various heterocyclic compounds. oup.com The formation of 5-acetoacetamidotropolone can be influenced by the reaction conditions, such as the solvent and the presence of a catalyst.

Reaction of this compound with Diketene

| Reactant 1 | Reactant 2 | Main Product |

|---|

In the reaction of this compound with diketene, a by-product is also formed, identified as 3-acetyl-4-hydroxy-6-methyl-1-(tropolon-5'-yl)pyridone-2. oup.comoup.com The yield of this by-product can be increased, making it the main product, when 5-acetoacetamidotropolone is treated with diketene in the presence of triethylamine. oup.comoup.com The formation of this pyridone derivative suggests a more complex reaction pathway than simple N-acylation. The mechanism likely involves the initial formation of 5-acetoacetamidotropolone, followed by a subsequent reaction with another molecule of diketene, leading to cyclization and the formation of the pyridone ring. oup.com This transformation is a useful route for synthesizing 3-acetyl derivatives of 1-azaazulan-2-one and related compounds. oup.com

Products from the Reaction of this compound with Diketene

| Reactants | Conditions | Main Product | By-product |

|---|---|---|---|

| This compound + excess Diketene | - | 5-Acetoacetamidotropolone (65% yield) | 3-acetyl-4-hydroxy-6-methyl-1-(tropolon-5'-yl)pyridone-2 (10% yield) |

The selectivity of the reaction between aminotropones, including this compound, and diketene is influenced by the basicity of the aminotropone and the catalyst used. semanticscholar.org While specific studies focusing solely on the catalytic selectivity for this compound are not detailed in the provided results, general principles of acylation catalysis can be applied. Lewis acid catalysts like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are commonly used in Friedel-Crafts acylation to enhance the electrophilicity of the acylating agent. numberanalytics.comnumberanalytics.com The choice of catalyst can significantly impact reaction efficiency and selectivity. numberanalytics.com For instance, in the acylation of toluene, AlCl₃ provides the highest yield compared to FeCl₃ and BF₃. numberanalytics.com Similarly, in the acylation of diols, tailor-made peptide-based catalysts have been shown to dramatically increase site-selectivity compared to standard catalysts like DMAP. d-nb.info The use of catalysts can also be crucial in pyridone synthesis, with various catalysts like Zn-SSA and others being used to improve chemoselectivity. nih.gov

By-product Formation and Mechanistic Considerations in Pyridone Synthesis

Nucleophilic and Electrophilic Reactivity Patterns of the this compound Moiety

The this compound molecule possesses both nucleophilic and electrophilic characteristics. The amino group provides a site for nucleophilic attack, as seen in its reaction with diketene. oup.com The tropolone ring itself can undergo electrophilic substitution reactions. oup.com The electron-rich nature of the amino group activates the tropolone ring towards electrophilic attack. Conversely, the carbonyl group in the tropolone ring is an electrophilic center. libretexts.org

The nucleophilicity of the amino group is central to its reaction with acylating agents. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the acylating agent. libretexts.org

Electrophilic substitution on the this compound ring can be directed to the 3- and 7-positions, as demonstrated in the reactions of 5-azidotropolones, which are synthesized from 5-aminotropolones. oup.com

Molecular Rearrangements and Cycloaddition Reactions Involving this compound Scaffolds

This compound and its derivatives are versatile scaffolds for molecular rearrangements and cycloaddition reactions. As previously mentioned, the photochemical transformation of this compound into a cyclopentenone derivative is a significant molecular rearrangement. rsc.org

The tropolone nucleus can participate in cycloaddition reactions. While specific examples involving this compound in [3+2] or [5+3] cycloadditions were not found in the search results, the general reactivity of tropone (B1200060) systems suggests their potential as components in such reactions. uchicago.edunih.govnumberanalytics.com For instance, the Skraup quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, has been applied to this compound to synthesize pyrido[3,2-d]tropolone. nii.ac.jp This reaction involves a cyclization step that can be considered a type of annulation reaction.

Furthermore, the formation of 3-acetyl-4-hydroxy-6-methyl-1-(tropolon-5'-yl)pyridone-2 from this compound and diketene involves an intramolecular cyclization, which is a key step in building more complex heterocyclic systems. oup.com

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Aminotropolone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. magritek.com In the context of 5-aminotropolone, NMR is crucial for confirming the position of the amino group on the tropolone (B20159) ring and for studying its conformational dynamics.

One-dimensional (1D) and two-dimensional (2D) NMR experiments can help in assigning the signals of the protons and carbons in the molecule. rsc.org For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the tropolone ring, with their chemical shifts and coupling constants providing information about their relative positions. The position of the amino group at C-5 would influence the chemical shifts of the neighboring protons.

Furthermore, NMR is instrumental in studying the conformational equilibrium of molecules. auremn.org.br While the tropolone ring is largely planar, the amino group can exhibit different orientations. Variable temperature NMR studies can reveal information about the rotational barriers around the C-N bond and the preferred conformation of the amino group. The use of advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering further insights into the molecule's three-dimensional structure in solution. rsc.org A combination of experimental NMR data and theoretical calculations, such as those using Density Functional Theory (DFT), can provide a detailed understanding of the conformational preferences of this compound. mpg.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 7.0 - 7.2 | - |

| H-4 | ~ 6.8 - 7.0 | - |

| H-6 | ~ 6.8 - 7.0 | - |

| H-7 | ~ 7.0 - 7.2 | - |

| NH₂ | ~ 4.0 - 5.0 (broad) | - |

| C-1 | - | ~ 170 |

| C-2 | - | ~ 165 |

| C-3 | - | ~ 120 |

| C-4 | - | ~ 115 |

| C-5 | - | ~ 150 |

| C-6 | - | ~ 115 |

| C-7 | - | ~ 120 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a key analytical method for identifying functional groups and probing the molecular dynamics of a compound. sepscience.comnumberanalytics.com These techniques measure the vibrational energies of molecular bonds. spectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. scm.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. numberanalytics.com Key expected vibrations include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, often as two bands for a primary amine.

C=O stretching: The tropolone carbonyl group usually shows a strong absorption band in the 1600-1650 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations would appear in the 1450-1600 cm⁻¹ range.

C-N stretching: This vibration is expected in the 1250-1350 cm⁻¹ region.

O-H stretching: The hydroxyl group of the tropolone ring will show a broad absorption band, typically around 3200-3600 cm⁻¹, often overlapping with the N-H stretches.

Raman spectroscopy provides complementary information. sepscience.com The symmetric vibrations of the tropolone ring are often more intense in the Raman spectrum compared to the IR spectrum. spectroscopyonline.com By analyzing both IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained. iiserpune.ac.in

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1600 - 1650 | 1600 - 1650 |

| Alkene (C=C) | Stretch | 1450 - 1600 | 1450 - 1600 |

| Carbon-Nitrogen (C-N) | Stretch | 1250 - 1350 | 1250 - 1350 |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (broad) | 3200 - 3600 (broad) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. libretexts.org

For this compound (C₇H₇NO₂), the molecular weight is approximately 137.14 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern provides valuable structural information. libretexts.org When the molecular ion breaks apart, it forms characteristic fragment ions. For this compound, potential fragmentation pathways could include:

Loss of CO: A common fragmentation for tropolones, leading to a peak at m/z 109.

Loss of HCN: From the amine and an adjacent ring carbon, resulting in a peak at m/z 110.

Cleavage of the amino group: Loss of NH₂ would give a peak at m/z 121.

By analyzing the masses of these fragment ions, the structure of the original molecule can be pieced together. miamioh.edu High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of the elemental formula of the molecule and its fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Structure | Predicted m/z |

| [C₇H₇NO₂]⁺ | Molecular Ion | 137 |

| [C₆H₇N]⁺ | Loss of CO | 109 |

| [C₆H₆O₂]⁺ | Loss of HCN | 110 |

| [C₇H₅O₂]⁺ | Loss of NH₂ | 121 |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is a powerful technique that provides the most definitive information about the three-dimensional structure of a molecule in the solid state. wikipedia.orgnumberanalytics.com It works by diffracting a beam of X-rays off a single crystal of the compound. thepharmajournal.com The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined with high precision. nih.govbio-structure.com

For this compound, an X-ray crystal structure would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. wikipedia.org

Planarity of the tropolone ring: Confirmation of the near-planar structure of the seven-membered ring.

Conformation of the amino group: The orientation of the amino group relative to the tropolone ring.

Intermolecular interactions: Details of hydrogen bonding and other intermolecular forces that dictate the crystal packing. thepharmajournal.com

This detailed structural information is invaluable for understanding the molecule's properties and reactivity. It also serves as a benchmark for validating the results of theoretical calculations. thepharmajournal.com

Table 4: Hypothetical X-ray Crystallographic Data for this compound (Note: This is a hypothetical representation of data that would be obtained from an X-ray crystallography experiment.)

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α, β, γ (°) | 90, 90, 90 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to detect and study species that have unpaired electrons, such as free radicals. unibo.itlibretexts.org Most stable organic molecules, including this compound in its ground state, are diamagnetic (all electrons are paired) and therefore ESR-inactive. bhu.ac.in

However, ESR spectroscopy can be employed to study radical species that might be formed from this compound through chemical or electrochemical oxidation or reduction. taylorfrancis.com For instance, if this compound were to be oxidized to a radical cation or reduced to a radical anion, these species would have an unpaired electron and would be detectable by ESR.

The ESR spectrum provides information about the electronic structure of the radical. unibo.it The g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N), can help to identify the radical and map the distribution of the unpaired electron's spin density within the molecule. libretexts.org Spin trapping techniques can also be used, where a short-lived radical reacts with a "spin trap" to form a more stable radical that can be more easily studied by ESR. dgk-ev.de

UV-Visible Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-electron system. libretexts.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the tropolone ring and its substituents. shu.ac.ukslideshare.net The tropolone ring itself is a chromophore, and the presence of the amino group (an auxochrome) will influence the position and intensity of the absorption maxima (λ_max).

UV-Vis spectroscopy is also a valuable tool for studying tautomerism. Tropolones can exist in tautomeric forms, and the position of the tautomeric equilibrium can be influenced by factors such as solvent polarity. researchgate.net Different tautomers will have distinct electronic structures and, therefore, different UV-Vis spectra. By monitoring changes in the spectrum under different conditions, it is possible to study the tautomeric behavior of this compound. researchgate.net The absorption is governed by Beer's Law, which relates absorbance to the concentration of the absorbing species. libretexts.org

Table 5: Expected UV-Visible Absorption Maxima for this compound (Note: These are predicted values and can vary significantly with solvent.)

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~ 240 - 260 | High (~10,000 - 30,000) |

| π → π | ~ 320 - 350 | Moderate (~5,000 - 15,000) |

| n → π* | ~ 380 - 420 | Low (~100 - 1,000) |

Theoretical and Computational Chemistry Approaches to 5 Aminotropolone

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanics offers a powerful lens for examining the electronic structure and energy landscape of molecules like 5-aminotropolone. wikipedia.orglibretexts.org The primary goal of these quantum chemical methods is to solve the Schrödinger equation for the molecule, which describes the wave function and energy of its electrons. nih.gov This allows for the calculation of various properties, including molecular geometries, energies of different electronic states, and the potential energy surfaces that govern molecular processes. wikipedia.orgnih.gov

For this compound, ab initio computational studies have been employed to analyze its electronic structure in both the ground (S₀) and the first excited (S₁) singlet electronic states. researchgate.net A common approach involves using the Complete Active Space Self-Consistent Field (CASSCF) method to optimize the molecular geometry. researchgate.net The energies are often further refined using techniques like the second-order Møller-Plesset (MP2) perturbation theory. researchgate.net These calculations are computationally demanding but provide a detailed picture of the molecule's energetics. researchgate.netmdpi.com

The electronic structure is fundamental to understanding the molecule's properties. It is defined by the quantum state of its electrons, and determining this structure is often the initial step in any quantum chemical problem. wikipedia.org Theoretical studies on tropolone (B20159) derivatives, including this compound, have investigated the relationship between electronic structure and cytotoxic activity, highlighting the importance of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 1: Computational Methods Used in the Study of this compound's Electronic Structure

| Method | Purpose | Reference |

|---|---|---|

| Complete Active Space Self-Consistent Field (CASSCF) | Geometry optimization of ground and excited states. | researchgate.net |

| Second-Order Møller-Plesset (MP2) Perturbation Theory | Energy correction and refinement. | researchgate.net |

| Parametric Method 3 (PM3) with COSMO | Calculation of heats of formation and dipole moments in gas-phase and water. | researchgate.net |

Analysis of Intramolecular Proton Transfer Dynamics and Tunneling Phenomena

A key feature of this compound is the intramolecular hydrogen bond, which facilitates the transfer of a proton between the hydroxyl and amino groups. This process, known as intramolecular proton transfer, has been extensively studied using computational methods. researchgate.net The dynamics of this transfer can occur through two primary mechanisms: a classical thermally activated jump over a potential energy barrier or a quantum mechanical tunneling through the barrier. nih.gov

Theoretical analyses of this compound have focused on building reduced two-dimensional potential energy surfaces to model the nuclear motions involved in the proton transfer. researchgate.net These studies reveal that for symmetric isotopomers, the two lowest vibrational levels in both the S₀ and S₁ states exist as a nearly degenerate pair, referred to as a tunneling doublet. researchgate.net The splitting of this doublet, which is a direct measure of the tunneling rate, is found to be significantly larger in the first excited state (S₁) compared to the ground state (S₀). researchgate.net This theoretical finding is consistent with experimental fluorescence excitation spectra, which show a doublet at the origin that can be attributed entirely to the S₁ state. researchgate.net

The phenomenon of proton tunneling is highly sensitive to the shape of the potential energy barrier—its height and width. nih.gov In related molecules like tropolone, laser-induced fluorescence and molecular beam techniques have provided detailed experimental data on these potential energy surfaces, confirming the mode-specific nature of tunneling. acs.orgresearchgate.netresearchgate.net For this compound, computational models show that the energy barriers in the S₁ state are low enough to allow for significant delocalization of the vibrational wave functions, a key characteristic of efficient tunneling. researchgate.net

Isotopic Perturbation and Its Effects on Spectroscopic Signatures and Energy Surfaces

Isotopic substitution is a powerful tool in both experimental and computational chemistry to probe the mechanisms of reactions involving hydrogen transfer. Replacing hydrogen with its heavier isotope, deuterium (B1214612), significantly alters the mass of the transferring particle, which has a profound effect on tunneling dynamics. researchgate.net

In computational studies of this compound, the effects of deuterating the hydroxyl (-OH) and amino (-NH₂) groups have been systematically analyzed. researchgate.net The key findings from these theoretical investigations are:

Deuteration of the transferring proton (-OH to -OD): This substitution leads to a large decrease in the tunneling splitting in the S₁ state. This is expected, as the heavier deuterium atom tunnels much less efficiently than the lighter protium (B1232500) atom. researchgate.net

Deuteration of the non-transferring amino group (-NH₂ to -ND₂): This substitution results in only a modest decrease in the tunneling splitting. researchgate.net

Asymmetric deuteration (-OH/-NHD): This non-symmetric isotopic substitution introduces an asymmetry to the potential energy surface. In the ground state (S₀), this asymmetry, combined with the high energy barrier, leads to the complete localization of the proton on one side of the molecule. However, in the excited state (S₁), where the barrier is lower, significant delocalization is still observed. researchgate.net

These computational results successfully explain the experimentally observed isotopic effects on the fluorescence excitation spectra of this compound, such as the dramatic reduction in tunneling splitting upon deuterating the transferring proton and the appearance of an "isotope-induced quartet" in asymmetrically deuterated species. researchgate.net

Table 2: Effect of Isotopic Substitution on Tunneling Splitting in this compound (S₁ State)

| Isotopomer | Predicted Effect on Tunneling Splitting | Experimental Correlation | Reference |

|---|---|---|---|

| -OD/-NH₂ | Greatly diminishes | Agreement with experimental findings | researchgate.net |

| -OH/-ND₂ | Modest decrease | Agreement with experimental findings | researchgate.net |

| -OH/-NHD | Leads to isotope-induced quartet | Agreement with experimental findings | researchgate.net |

Computational Modeling of Reactivity and Reaction Pathways

Computational chemistry provides indispensable tools for predicting chemical reactivity and mapping out the complex pathways that reactions can follow. cecam.org By calculating the energies of reactants, products, and the transition states that connect them, chemists can understand why certain reactions are favored over others and how to potentially steer a reaction toward a desired outcome. nih.govnih.gov

For this compound, computational modeling has been crucial for understanding the intramolecular proton transfer reaction. The construction of potential energy surfaces for the ground and excited states maps the energetic landscape of this fundamental reaction. researchgate.net These models show how the energy of the molecule changes as the proton moves from the oxygen to the nitrogen atom. The barrier height on this surface is a critical parameter that determines the rate and mechanism (classical transfer vs. tunneling) of the reaction. researchgate.net

Beyond proton transfer, computational studies on related tropolone derivatives suggest that their reactivity and biological activity are linked to their redox properties. researchgate.net Electron Spin Resonance (ESR) spectroscopy combined with theoretical calculations has shown that this compound can generate radicals under certain conditions. researchgate.net This suggests that its reactivity may be mediated by radical-based redox reactions. researchgate.net The ability of computational models to predict reaction pathways is a rapidly advancing field, with developments in machine learning and scalable quantum chemical methods paving the way for the discovery of new reactions and mechanisms. cecam.org

Quantitative Structure-Activity Relationship (QSAR) Studies Related to Electronic Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netscienceforecastoa.com This is achieved by correlating physicochemical properties, or "descriptors," of the molecules with their measured activity. scienceforecastoa.com Electronic parameters are among the most important descriptors used in QSAR studies. ijpras.com

In the context of tropolone derivatives, QSAR studies have been performed to understand their cytotoxic activity. researchgate.net These studies use theoretically calculated electronic parameters as descriptors. Key electronic parameters include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (Eн) and the Lowest Unoccupied Molecular Orbital (Eʟ) are related to the molecule's ability to donate or accept electrons, respectively, which is crucial for chemical reactivity. researchgate.net

Dipole Moments (μ): This parameter describes the polarity of the molecule, which influences its interactions with its biological target. researchgate.net

Heats of Formation (ΔHբ): This thermodynamic quantity provides information about the stability of the molecule. researchgate.net

A study on various tropolone derivatives found that their cytotoxic activities could be successfully correlated with a combination of these electronic parameters. researchgate.net Specifically, the research suggested that the cytotoxic activity of tropolones and related compounds appears to be linked to the HOMO energy, dipole moment, and the heat of formation. researchgate.net These results demonstrate the utility of theoretical calculations in predicting the biological activity of compounds like this compound and guiding the design of new, potentially more active molecules. researchgate.netnih.gov

Research Applications of 5 Aminotropolone and Its Derived Architectures

Application in Microsphere Surface Modification and Bioconjugation Strategies

5-Aminotropolone serves as a valuable reagent in the surface modification of microspheres, enhancing their utility in bioconjugation. The methodology involves coupling this compound to carboxylated microspheres that have been pre-activated. This process alters the surface characteristics of the microspheres, for instance, by introducing ionizable polar groups. google.com The modified surface can then be used to couple other reagents, with the altered characteristics potentially increasing the stability of the subsequently attached reagent. google.com

A general procedure for this modification involves adding a solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) to a suspension of activated carboxylated microspheres in a buffered solution. google.com The mixture is agitated for several hours to allow the coupling reaction to proceed, after which any excess reagent is removed by washing the microspheres. google.com This approach demonstrates the utility of this compound in creating functionalized microspheres for various bioanalytical applications.

Catalytic Systems Development Employing this compound Derivatives

While direct catalytic applications of this compound are not extensively detailed in the provided context, the broader class of tropolone (B20159) derivatives is recognized for its role in the development of catalytic systems. For instance, nickel(II) complexes have been shown to be effective catalysts for synthesizing various organic compounds. acs.org Additionally, ruthenium-catalyzed reactions have been developed for the synthesis of quinoline (B57606) derivatives. acs.org The synthesis of this compound itself, and its subsequent use as a scaffold, suggests its potential as a precursor for more complex catalytic structures. escholarship.org The functional amine group on the tropolone ring provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular architectures that could be explored for their catalytic activities. escholarship.orgoup.com

Development of Biosensing Platforms Utilizing this compound Scaffolds

Scaffold-based materials are integral to the advancement of biomedical sensing technologies. nih.gov These three-dimensional structures provide a framework for cellular activities and can be engineered from various materials, including polymers and composites, to possess specific physical and chemical properties. nih.gov The porous nature of these scaffolds is particularly advantageous, as it facilitates the transport of biological fluids and enhances interactions with target analytes. nih.gov

This compound, with its inherent chemical functionalities, presents an appealing scaffold for the development of novel biosensing platforms. escholarship.org The tropolone backbone, combined with the reactive amine group, allows for its incorporation into larger sensing assemblies. While specific examples of this compound-based biosensors are not detailed, the principles of scaffold-based sensing are well-established. nih.gov Such platforms can be designed to detect a variety of biomarkers, including proteins and exosomes, through electrochemical or optical methods. nih.gov The versatility of this compound as a building block makes it a promising candidate for the design of future sensitive and selective biosensors. escholarship.org

Investigations into Molecular Mechanisms of Biological Interactions

The biological activity of this compound has been linked to its involvement in radical-mediated redox processes. nih.gov Electron Spin Resonance (ESR) spectroscopy has demonstrated that this compound can generate radicals under alkaline conditions. nih.govi-repository.net This ability to participate in redox cycling, a process involving the transfer of electrons, can lead to the formation of reactive oxygen species and induce oxidative stress within cells. nih.gov

Furthermore, this compound has been shown to efficiently scavenge superoxide (B77818) anions (O2-) and nitric oxide (NO). nih.govi-repository.net This scavenging activity suggests a dual role for the compound, acting as both a potential pro-oxidant through radical generation and an antioxidant through the quenching of reactive species. These findings indicate that the cytotoxic effects of this compound may be, at least in part, attributable to its ability to modulate the cellular redox environment through these radical-mediated reactions. nih.gov

This compound has been identified as an inducer of apoptosis, a form of programmed cell death, in various cell lines. nih.govi-repository.net The apoptotic process induced by this compound is characterized by hallmark biochemical events, including internucleosomal DNA fragmentation and the activation of caspase-3. nih.govresearchmap.jp Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cells. harvard.edumerckmillipore.com

The activation of caspase-3 is a key step in the apoptotic cascade, and its involvement in this compound-induced cell death has been confirmed in human promyelocytic leukemia HL-60 cells. nih.govi-repository.net DNA fragmentation, another critical marker of apoptosis, results from the enzymatic cleavage of chromosomal DNA into smaller fragments. harvard.edu The observation of both caspase-3 activation and DNA fragmentation provides strong evidence for the pro-apoptotic activity of this compound. nih.govresearchmap.jp

Table 1: Apoptotic Effects of this compound

| Cell Line | Observed Effects | Reference |

| Human promyelocytic leukemia HL-60 | Internucleosomal DNA fragmentation, Caspase-3 activation | nih.gov, i-repository.net |

This compound has been shown to influence the production of nitric oxide (NO) at the cellular level. nih.govresearchmap.jp Nitric oxide is a signaling molecule with diverse physiological roles, and its dysregulation is implicated in various pathological conditions. nih.gov Studies have demonstrated that this compound can inhibit NO production in lipopolysaccharide (LPS)-activated mouse macrophage-like Raw 264.7 cells. researchmap.jp

Interestingly, the mechanism behind this inhibition does not appear to be solely due to the direct scavenging of NO radicals. researchmap.jpjosai.ac.jp While this compound does exhibit NO scavenging activity, this occurs at much higher concentrations than those required to inhibit cellular NO production. nih.govjosai.ac.jp This suggests that this compound may modulate NO levels through other mechanisms, such as by affecting the expression or activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammatory responses. researchmap.jp However, in some contexts, it has been noted that this compound did not inhibit iNOS mRNA expression, indicating a complex regulatory role. josai.ac.jp

Molecular Interaction Studies in Enzyme Inhibition

The unique seven-membered ring structure of this compound and its derivatives, particularly the α-hydroxy ketone group, makes it a potent scaffold for enzyme inhibition. Research into its molecular interactions reveals that its primary mechanism of action against a variety of enzymes is the chelation of metal ions essential for catalytic activity. This interaction is fundamental to its inhibitory effect on several classes of metalloenzymes.

Inhibition via Metal Chelation

The core inhibitory mechanism of the tropolone scaffold is its ability to act as a metal-binding group (MBG). nih.gov The exocyclic oxygen donor atoms of the α-hydroxy ketone functionality can effectively coordinate with metal ions located within the active sites of metalloproteins, thereby inactivating the enzyme. nih.govgoogle.comnih.gov This mode of action has been confirmed across enzymes dependent on zinc, copper, and magnesium.

A key study identified this compound as a potent inhibitor of Pseudomonas aeruginosa elastase (LasB), a zinc-dependent metalloprotease. nih.gov In a screen of a chelator fragment library, this compound emerged as the most effective hit with an IC₅₀ value of 180±1 μM. nih.gov The study demonstrated that the metal-chelating ability of the tropolone ring is crucial for its inhibitory activity. This was confirmed when the acetylation of the hydroxyl group in tropolone to produce acetyltropolone led to a significant reduction in potency, indicating that the free hydroxyl is required for effective chelation of the Zn²⁺ ion in the enzyme's active site. nih.gov

Similarly, molecular docking and dynamic simulations have identified tropolone derivatives as potent and selective inhibitors of histone deacetylases (HDACs), another class of zinc-dependent enzymes. researchgate.net In these interactions, the tropolone scaffold functions as a zinc-binding group (ZBG), directly engaging the catalytic zinc ion. google.comresearchgate.net Structure-guided modifications to the tropolone ring are explored to enhance potency and achieve selectivity among different HDAC isozymes. google.com

The inhibitory action of tropolones extends to copper-dependent enzymes. Tropolone is a well-documented slow-binding inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis that contains a binuclear copper center. mdpi.comacs.org Molecular docking studies have shown that tropolone derivatives position themselves within a hydrophobic binding pocket that surrounds the copper ions in the active site. mdpi.complos.org Kinetic analyses suggest that tropolone specifically binds to the "oxy" form of tyrosinase, undergoing a slow reversible reaction following the initial formation of the enzyme-inhibitor complex. acs.org

Furthermore, hydroxylated tropolone derivatives have been identified as selective inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) domain. nih.gov The proposed mechanism involves the chelation of the two magnesium ions required for the enzyme's catalytic function. nih.govacs.org Kinetic studies of these interactions have characterized the inhibition as mixed-type or uncompetitive, suggesting that the inhibitors may bind to a pocket near the active site. nih.gov

The position of substituents on the tropolone ring plays a critical role in modulating inhibitory activity. The superior potency of this compound against LasB compared to the parent tropolone or β-thujaplicin suggests that the amino group at the 5-position may form favorable secondary interactions with amino acid residues in the active site, enhancing binding affinity. nih.gov

Inhibitory Activity of Tropolone Derivatives Against Metalloenzymes

| Compound | Target Enzyme | Metal Cofactor | Key Interaction Details | IC₅₀ Value |

| This compound | Pseudomonas aeruginosa elastase (LasB) | Zn²⁺ | Chelation of the active site zinc ion. nih.gov | 180±1 μM nih.gov |

| Tropolone | Pseudomonas aeruginosa elastase (LasB) | Zn²⁺ | Chelation of the active site zinc ion. nih.gov | 387±1 μM nih.gov |

| β-Thujaplicin | Pseudomonas aeruginosa elastase (LasB) | Zn²⁺ | Chelation of the active site zinc ion. nih.gov | 1.34±0.37 mM nih.gov |

| Acetyltropolone | Pseudomonas aeruginosa elastase (LasB) | Zn²⁺ | Reduced potency suggests chelation is critical. nih.gov | 1.29±0.24 mM nih.gov |

| Tropolone Derivatives | Histone Deacetylases (HDACs) | Zn²⁺ | Acts as a Zinc-Binding Group (ZBG). google.comresearchgate.net | Not Specified |

| Tropolone | Tyrosinase | Cu²⁺ | Binds to the "oxy" form in the binuclear copper active site. mdpi.comacs.org | Not Specified |

| Hydroxylated Tropolones | HIV-1 RNase H | Mg²⁺ | Chelation of magnesium cofactors. nih.gov | Not Specified |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.